molecular formula C11H17NO B13035522 (1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL

Cat. No.: B13035522
M. Wt: 179.26 g/mol
InChI Key: NGTJOHVIBYCBET-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is a chiral compound that belongs to the class of amino alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL typically involves asymmetric hydrogenation and asymmetric epoxidation. These methods utilize chiral catalysts such as DuPHOS Rh-catalyst and Noyori’s chiral Ru-catalyst . The preparation of the dehydro amino acid derivatives can be accessed by several routes depending on the analogue and available starting materials .

Industrial Production Methods

Industrial production of this compound often involves the use of chiral metal catalysts to ensure high enantiomeric excess. Asymmetric hydrogenation and epoxidation are commonly employed to produce large quantities of chiral amino alcohols .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amino alcohol into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to synthesize the compound from its corresponding ketone or aldehyde.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino alcohol can yield ketones or aldehydes, while reduction can produce the amino alcohol from its corresponding ketone or aldehyde .

Scientific Research Applications

(1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL has a wide range of scientific research applications:

Mechanism of Action

The specific mechanism of action of (1R,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-OL is not well-documented. as an amino alcohol, it is likely to interact with various molecular targets and pathways, potentially influencing enzyme activity and receptor binding.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1

InChI Key

NGTJOHVIBYCBET-ONGXEEELSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.